molecular formula C11H14N2OS2 B2621451 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 744242-00-0

6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2621451
CAS No.: 744242-00-0
M. Wt: 254.37
InChI Key: IRBBKEOKJPLMIF-UHFFFAOYSA-N
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Description

6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves the cyclization of appropriate thieno derivatives with pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core

Industrial Production Methods

Industrial production of 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one would likely involve similar synthetic routes but optimized for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product would involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl thienopyrimidinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential biomolecules in Mycobacterium tuberculosis, leading to the disruption of bacterial cell function and growth . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the ethyl and propyl substitutions.

    2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the ethyl group.

    6-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the propyl group.

Uniqueness

6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both ethyl and propyl groups can influence its lipophilicity, solubility, and interaction with biological targets, potentially enhancing its efficacy as an antimicrobial agent .

Properties

IUPAC Name

6-ethyl-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-3-5-13-10(14)8-6-7(4-2)16-9(8)12-11(13)15/h6H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBBKEOKJPLMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=S)SC(=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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